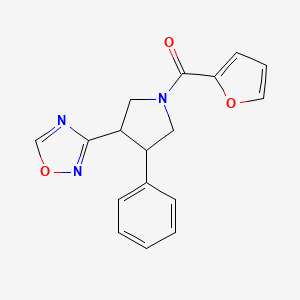

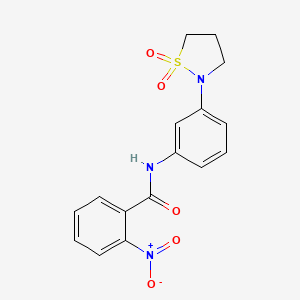

![molecular formula C17H23N3O2 B2530486 N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide CAS No. 899984-74-8](/img/structure/B2530486.png)

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide is a derivative of phthalazine, which is a bicyclic heteroaromatic compound. Phthalazine derivatives have been extensively studied due to their wide range of biological activities, including antitumor properties. The specific compound is not directly mentioned in the provided papers, but related compounds with similar structural motifs have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related phthalazine derivatives has been reported using different synthetic routes. For instance, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a versatile method for constructing heterocyclic compounds . Another synthesis approach involved the reaction of 1,4-dichlorobenzo[g]phthalazine with polyamines to produce mono- and dinuclear 1-alkylamino-4-chlorobenzo[g]phthalazine derivatives . These methods highlight the potential synthetic pathways that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of phthalazine derivatives is crucial for their interaction with biological targets. In the case of the compounds studied in the provided papers, structural features such as the presence of a benzyl group with meta-phenoxy substitution and the linkage of heteroaromatic units by a polyaminic chain were found to be important for biological activity. These structural insights can guide the analysis of this compound, suggesting that its molecular structure could be optimized for desired biological effects.

Chemical Reactions Analysis

Phthalazine derivatives can undergo various chemical reactions that are relevant to their biological activity. For example, the ability to inhibit tubulin polymerization and the potential to intercalate with DNA are chemical interactions that result from the specific structural features of these compounds. The analysis of this compound would involve studying its reactivity and interactions with biological macromolecules to understand its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The compounds described in the papers exhibit properties that enable them to interact with biological targets, such as cancer cells and DNA . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds and would be important factors to consider in the analysis of this compound.

Relevant Case Studies

The provided papers include case studies of phthalazine derivatives exhibiting antiproliferative activity against cancer cell lines and antitumoral activity against human colon carcinoma cells . These studies demonstrate the potential of phthalazine derivatives as therapeutic agents and provide a context for evaluating the biological significance of this compound. Further research could involve testing this compound in similar biological assays to assess its efficacy and safety profile.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Studies have demonstrated the antimicrobial properties of phthalazinone derivatives. For instance, Önkol et al. (2008) synthesized various 1,2,4-triazole and 1,3,4-thiadiazole derivatives, including phthalazinone variants, exhibiting significant activity against bacteria like B. subtilis and yeast-like fungi such as C. albicans and C. parapsilosis (Önkol et al., 2008). Sridhara et al. (2010) also reported antimicrobial activities in newly synthesized 1,3,4-oxadiazol-2-yl methyl phthalazin-1(2H)-one derivatives against various bacteria and fungi strains (Sridhara et al., 2010).

Anticancer Activity

Research has shown the potential of phthalazinone derivatives in anticancer applications. Li et al. (2006) synthesized novel 1,4-disubstituted phthalazines with significant in vitro activity against cancer cell lines, comparing favorably to cisplatin controls (Li et al., 2006). Saad and Moustafa (2011) created S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone, noting significant anticancer activities in vitro against various cancer cell lines (Saad & Moustafa, 2011).

Anticonvulsant Activity

Grasso et al. (2000) explored the anticonvulsant activity of phthalazinone derivatives, finding that certain compounds were more effective than known noncompetitive AMPA receptor antagonists in treating seizures (Grasso et al., 2000).

Insecticidal Activity

Feng et al. (2010) investigated the insecticidal properties of phthalic acid diamides, finding them highly effective against lepidopterous insects with low toxicity to mammals, thus presenting an environmentally benign option (Feng et al., 2010).

Neuroprotective Effects

Research on N-oxyl compounds, such as phthalimide N-oxyl (PINO), has shown their utility in neuroprotection and as catalysts in oxidation reactions. Nutting et al. (2018) detailed the electrochemical properties of PINO, highlighting its role in electrosynthetic reactions and potential in neuroprotective applications (Nutting et al., 2018).

Lipid-Lowering Effects

Chen et al. (2021) reported the lipid-lowering effects of phthalimide derivatives produced by the marine-derived fungus Scedosporium apiospermum, demonstrating significant potential in treating hyperlipidemia (Chen et al., 2021).

Propiedades

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-3-7-12(8-4-2)16(21)18-11-15-13-9-5-6-10-14(13)17(22)20-19-15/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,18,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTJGOTUQUQBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

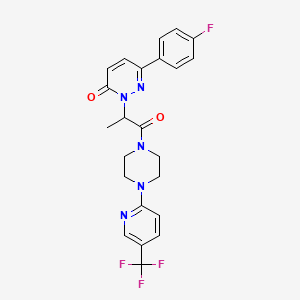

![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2530410.png)

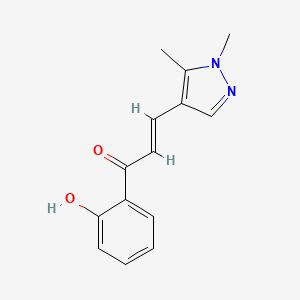

![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)

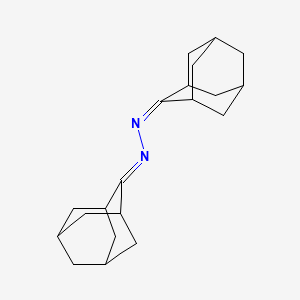

![5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2530417.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2530419.png)

![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)

![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)